![molecular formula C17H17N3O4S B2565114 5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-67-1](/img/structure/B2565114.png)
5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide” is a chemical compound that has generated interest among researchers for a range of applications. It is a derivative of fused pyridine, which is a five-membered heteroaromatic ring . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Synthesis Analysis
The synthesis of similar compounds, such as furopyridines, has been reported . For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C to give substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .
Molecular Structure Analysis
The molecular formula of “5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide” is C17H17N3O4S, and its molecular weight is 359.4.
Chemical Reactions Analysis
While specific chemical reactions involving “5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide” are not available, similar compounds such as furopyridines have been studied. For example, furopyridines are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs Synthesis
Functional chemical groups, including heterocycles with heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O), form the largest class of organic compounds that have CNS effects. These compounds, including various sulfonamides and carboxamides, may serve as lead molecules for the synthesis of compounds with potential CNS activity. This approach aims to develop novel CNS drugs with reduced adverse effects like addiction and tolerance (Saganuwan, 2017).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides are utilized in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, in particular, has emerged as a significant enantiopure reagent over the last two decades for the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental Degradation of Chemicals
Polyfluoroalkyl chemicals, which may include derivatives similar to the one , are known for their environmental persistence and potential for degradation into perfluoroalkyl acids, raising concerns due to their toxic profiles. Understanding the microbial and abiotic degradation pathways of such compounds is crucial for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
Cleaner Techniques for Contaminant Removal
Research has explored cleaner techniques for removing persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions. These studies provide insights into the importance of developing sustainable technologies for environmental decontamination, which may apply to a wide range of compounds, including sulfonamides and carboxamides (Prasannamedha & Kumar, 2020).
Bioaccumulation and Toxicity Evaluation
Evaluations of bioaccumulation and toxicity are essential for understanding the environmental impact of per- and polyfluoroalkyl substances (PFAS), which share structural similarities with many industrial chemicals. Such studies help assess the risk these compounds pose to wildlife and human health (Conder et al., 2008).
Propriétés
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-2-7-15-14(20-11)10-16(24-15)17(21)19-9-8-12-3-5-13(6-4-12)25(18,22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPZUFVJGAADQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

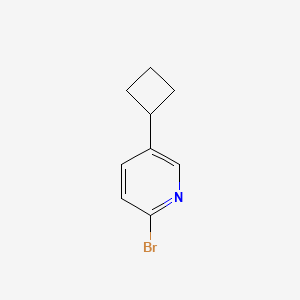

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)
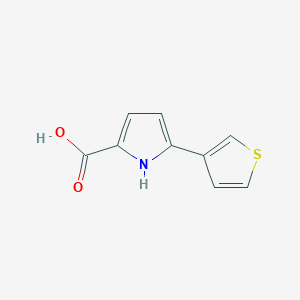
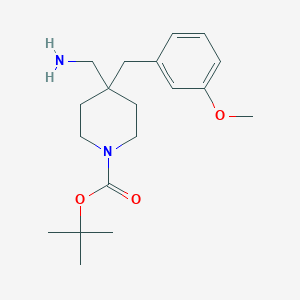

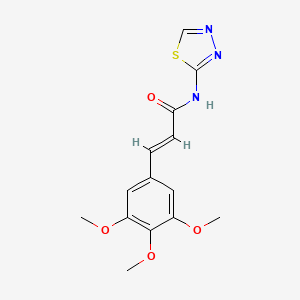
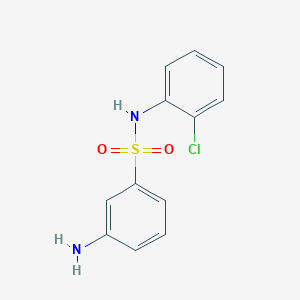

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2565052.png)